![molecular formula C11H11NO B13290272 1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine](/img/structure/B13290272.png)
1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine involves several steps. The synthetic routes typically include cyclopropanation reactions, followed by functional group transformations to introduce the methanamine group. The reaction conditions often require specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine can be compared with other similar compounds, such as:
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a similar cyclopropane-indene structure but differs in its functional groups.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide |
InChI |
InChI=1S/C11H11NO/c12-11(13)10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5H2,(H2,12,13) |
InChI Key |
TXAZAMGTYRCTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


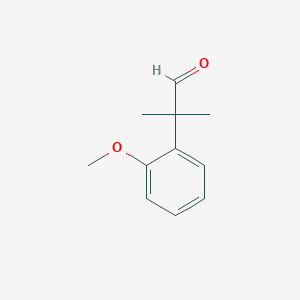
![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)

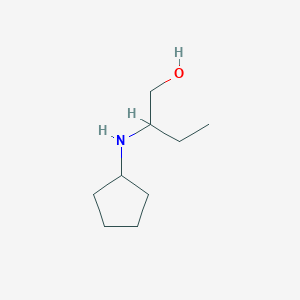
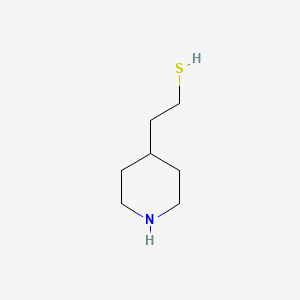
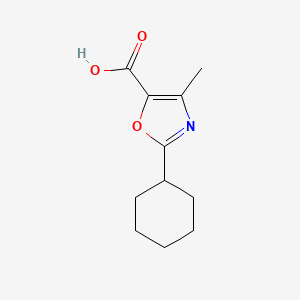
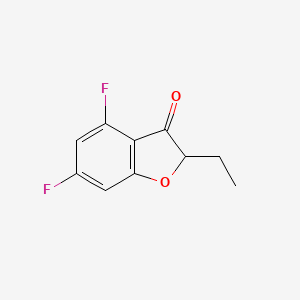
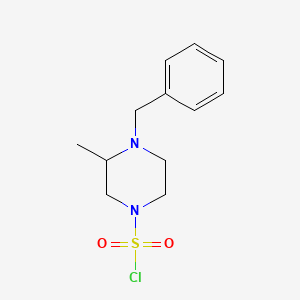
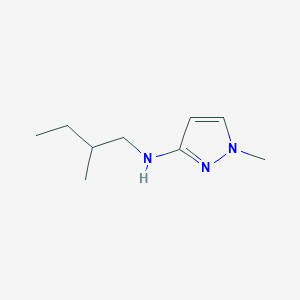
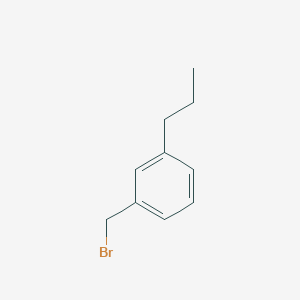
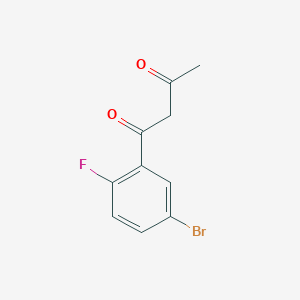
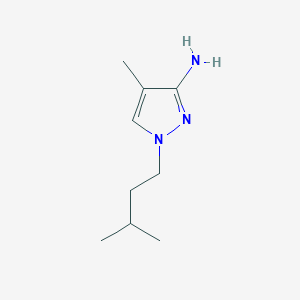
![1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol](/img/structure/B13290273.png)
![2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13290278.png)
